molecular formula C7H8N2O2 B2469906 1-(prop-2-enyl)-1H-pyrazole-4-carboxylic acid CAS No. 1155064-44-0

1-(prop-2-enyl)-1H-pyrazole-4-carboxylic acid

Cat. No.: B2469906
CAS No.: 1155064-44-0
M. Wt: 152.153
InChI Key: LBTTVMITLWQTSR-UHFFFAOYSA-N
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Description

1-(Prop-2-enyl)-1H-pyrazole-4-carboxylic acid ( 1155064-44-0) is a high-purity pyrazole derivative supplied with a minimum purity of ≥95% . This compound belongs to the class of pyrazole carboxylic acids, which are privileged scaffolds in medicinal chemistry and drug discovery . The molecule features a carboxylic acid functional group, making it a versatile building block for synthesis, particularly through amide bond formation or metal-catalyzed coupling reactions. Its structure includes a prop-2-enyl (allyl) group attached to the pyrazole nitrogen, which can offer additional sites for chemical modification or influence its binding to biological targets.Pyrazole derivatives are extensively investigated for their diverse pharmacological activities, including serving as inhibitors of protein glycation and exhibiting potential as anti-inflammatory, antibacterial, antifungal, anticancer, antidepressant, and antiviral agents . The presence of the pyrazole nucleus in several established drugs, such as the anti-inflammatory celecoxib and the antipsychotic CDPPB, underscores the pharmacological relevance of this core structure . As a research chemical, this compound is primarily valued as a key synthetic intermediate for the development of novel bioactive molecules and functional ligands . It is essential for researchers to handle this material in accordance with all applicable laboratory safety regulations. The product is provided for Research and Further Manufacturing Use Only, is not intended for diagnostic or therapeutic applications, and is strictly not for direct human use . Store sealed in a dry environment at 2-8°C .

Properties

IUPAC Name

1-prop-2-enylpyrazole-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2/c1-2-3-9-5-6(4-8-9)7(10)11/h2,4-5H,1,3H2,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBTTVMITLWQTSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C=C(C=N1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(prop-2-enyl)-1H-pyrazole-4-carboxylic acid is a pyrazole derivative that has garnered attention for its diverse biological activities. Pyrazoles are five-membered heterocycles known for their pharmacological significance, including anti-inflammatory, antimicrobial, and anticancer properties. This article focuses on the biological activity of this compound, summarizing relevant research findings, case studies, and data tables.

Synthesis and Characterization

The synthesis of this compound typically involves the condensation of hydrazine derivatives with appropriate carbonyl compounds. Various synthetic routes have been reported, leading to high yields and purity of the target compound. Characterization techniques such as NMR, IR spectroscopy, and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

Anticancer Activity

Research indicates that pyrazole derivatives exhibit significant anticancer properties. In particular, this compound has shown promising results in inhibiting cancer cell proliferation. For instance, a study demonstrated that derivatives with similar structures exhibited GI50 values (the concentration required to inhibit cell growth by 50%) as low as 0.27 μM against leukemia cell lines such as HL-60 and RPMI-8226 .

Table 1: Anticancer Activity of Pyrazole Derivatives

CompoundCell LineGI50 (μM)Reference
This compoundHL-60TBD
3-trifluoromethylpyrazoleUO-310.27
5-amido-pyrazole derivativesS. aureus25.1

Antimicrobial Activity

The antimicrobial potential of pyrazole derivatives has also been extensively studied. Compounds similar to this compound have demonstrated effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) values for these compounds often range from 25 µM to lower concentrations depending on the specific derivative tested .

Table 2: Antimicrobial Activity of Pyrazole Derivatives

CompoundBacterial StrainMIC (μM)Reference
This compoundMRSATBD
Pyrazole derivativesE. coli<25
Pyrazoline derivativesCandida spp.<20

Anti-inflammatory Activity

Several studies have highlighted the anti-inflammatory properties of pyrazole derivatives. For example, compounds containing the pyrazole structure have been shown to inhibit pro-inflammatory cytokines such as TNF-α and IL-6 effectively . The anti-inflammatory activity is often compared to standard drugs like dexamethasone, demonstrating comparable efficacy at similar concentrations.

Table 3: Anti-inflammatory Activity of Pyrazole Derivatives

CompoundCytokine Inhibition (%)Concentration (μM)Reference
This compoundTNF-αTBD
Novel pyrazolesIL-610

Case Studies

A notable case study involved testing a series of pyrazole derivatives against various cancer cell lines and assessing their cytotoxicity profiles. The results indicated that certain modifications in the pyrazole structure enhanced anticancer activity while maintaining low toxicity levels in non-cancerous cell lines .

Scientific Research Applications

Biological Activities

1-(prop-2-enyl)-1H-pyrazole-4-carboxylic acid exhibits a range of biological activities, making it a valuable compound in pharmacological research. Some of the key activities include:

1. Anticancer Activity

  • Several studies have highlighted the anticancer potential of pyrazole derivatives. For instance, compounds structurally related to this compound have shown significant cytotoxicity against various cancer cell lines, including A549 (lung cancer) and HCT116 (colon cancer) cells. The IC50 values for these compounds often fall within the low micromolar range, indicating potent activity .

2. Antimicrobial Properties

3. Anti-inflammatory Effects

  • The anti-inflammatory potential of pyrazole derivatives has been documented in various studies. Compounds similar to this compound have demonstrated the ability to inhibit pro-inflammatory cytokines, which suggests a potential application in treating inflammatory diseases.

Applications in Medicinal Chemistry

Given its biological activities, this compound has several potential applications in medicinal chemistry:

1. Drug Development

  • The compound serves as a lead structure for developing new anticancer agents. Its derivatives can be synthesized and evaluated for enhanced potency and selectivity against cancer cell lines.

2. Agricultural Chemistry

  • Pyrazole derivatives are also explored as agrochemicals, particularly fungicides and herbicides. The synthesis of related compounds has shown promise in agricultural applications, providing an avenue for further exploration with this compound .

Case Study 1: Anticancer Activity

A study evaluated a series of pyrazole derivatives for their anticancer activity against human tumor cell lines. Compounds derived from this compound exhibited significant cytotoxicity with IC50 values ranging from 0.58 µM to 5.94 µM across different cell lines, indicating their potential as effective anticancer agents .

Case Study 2: Anti-inflammatory Activity

In another investigation, pyrazole derivatives were tested for their ability to inhibit inflammatory pathways. The results demonstrated that certain derivatives could significantly reduce the levels of pro-inflammatory cytokines in vitro, supporting their use in developing anti-inflammatory drugs.

Data Tables

Activity Cell Line IC50 Value (µM) Reference
AnticancerA5495.94
AnticancerHCT1160.58
Anti-inflammatory--

Chemical Reactions Analysis

Esterification Reactions

The carboxylic acid group undergoes efficient esterification under standard conditions. A patented method ( ) demonstrates regioselective synthesis using halogenated solvents:

ReactantsSolventCatalystYieldRegioselectivity
Hydrazine derivatives1,1,1,3,3-pentafluorobutaneNone89-92%>95%
Alkyl/aryl halidesHFIP (hexafluoroisopropanol)NEt₃78-85%87-93%

Key observations:

  • Halogenated solvents enhance reaction efficiency and reduce side products

  • Esters formed serve as intermediates for pharmaceuticals and agrochemicals

Amide Formation

The acid readily forms amides via acid chloride intermediates. A study ( ) details reactions with 2,3-diaminopyridine:

text
1. Pyrazole-4-CO₂H → Pyrazole-4-COCl (SOCl₂, 0°C) 2. Pyrazole-4-COCl + H₂N-C₅H₃N-NH₂ → Pyrazole-4-CONH-C₅H₃N (69% yield)

Notable outcomes:

  • Dual reaction pathways observed (amide vs. cyclized imidazo products)

  • Temperature control critical: <50°C favors amide formation ( Table 2)

Cyclization Reactions

The propenyl group participates in [3+2] cycloadditions. Research ( ) demonstrates:

DipolarophileConditionsProductYield
PhenylacetyleneZn(OTf)₂, Et₃NPyrazolo[1,5-a]pyridine82%
Ethyl diazoacetateCH₂Cl₂, 25°CPyrazolo[3,4-d]pyridazine76%

Mechanistic insights:

  • Propenyl acts as diene in Diels-Alder analogues

  • Steric effects from pyrazole N1-substituent direct regiochemistry ( Fig. 3)

Oxidation/Reduction

The propenyl chain shows selective reactivity:

ReactionReagentsProductSelectivity
EpoxidationmCPBAPyrazole-4-COOH-epoxide73% trans
HydrogenationH₂/Pd-CPyrazole-4-COOH-propyl91%
Oxidative cleavageOsO₄/NaIO₄Pyrazole-4-COOH-CHO68%

Critical notes:

  • Carboxylic acid group remains intact under mild conditions

  • Epoxidation stereochemistry controlled by pyrazole ring electronics ( DFT calculations)

Metal Complexation

The N1-propenyl group facilitates chelation. X-ray studies ( ) reveal:

Metal SaltLigand RatioGeometryApplication
Cu(II) acetate1:2Square planarAntimicrobial agents
Fe(III) chloride1:3OctahedralOxidation catalysts

Key properties:

  • Enhanced bioactivity in complexes vs free ligand

  • Stability constants (logβ) range 8.2-12.7 ( Table 5)

Photochemical Reactions

UV irradiation induces unique transformations ( ):

λ (nm)AdditiveMajor ProductQuantum Yield
254NonePyrazole-4-COOH dimer0.18
365BenzophenoneSpiro[pyrazole-cyclohexadiene]0.31

Mechanistic proposal:

  • Propenyl π-system participates in [2+2] photocycloadditions

  • Sensitizers improve reaction efficiency by 70% ( Fig. 5)

Comparison with Similar Compounds

Substituent Position and Electronic Effects

Compound Name Substituents (Position) Molecular Formula Key Properties/Activities
This compound Allyl (1), COOH (4) C₇H₈N₂O₂ High solubility due to COOH; allyl group may enhance lipophilicity and reactivity in cross-coupling reactions .
1-Methyl-1H-pyrazole-4-carboxylic acid Methyl (1), COOH (4) C₅H₆N₂O₂ Simpler structure; lower steric hindrance compared to allyl derivatives. Used as a building block in drug synthesis .
1-(Pyrimidin-2-yl)-1H-pyrazole-4-carboxylic acid Pyrimidinyl (1), COOH (4) C₈H₆N₄O₂ Heteroaromatic substituent introduces π-π stacking potential; used in kinase inhibitor research (purity: 95%, MW: 190.16) .
1-(3-Methoxybenzyl)-1H-pyrazole-4-carboxylic acid 3-Methoxybenzyl (1), COOH (4) C₁₂H₁₂N₂O₃ Bulky aromatic substituent enhances binding to hydrophobic enzyme pockets; explored in pharmaceutical candidates .

Functional Group Modifications

Compound Name Functional Groups Key Differences
1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde Benzoyl (1), phenyl (3), aldehyde (4) Aldehyde group instead of COOH; exhibits antioxidant (IC₅₀ ~10 µM) and anti-inflammatory activity .
Y-700 (1-(3-cyano-4-neophenyl)-1H-pyrazole-4-carboxylic acid) Cyano, neophenyl (1), COOH (4) Potent xanthine oxidase inhibitor (IC₅₀: 5.8 nM vs. 260 nM for allopurinol) .
1-(7-Chloroquinolin-4-yl)-5-(2,6-dimethoxyphenyl)-4-ethyl-1H-pyrazole-3-carboxylic acid Quinolinyl, dimethoxyphenyl (3), COOH (4) Complex substituents improve binding to metalloenzymes; synthesized via ester hydrolysis (80% yield) .

Solubility and Reactivity

  • Carboxylic Acid Derivatives : Compounds like This compound and Y-700 exhibit enhanced aqueous solubility due to ionizable COOH groups, facilitating salt formation. In contrast, aldehyde derivatives (e.g., 1-benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde) are more lipophilic, favoring membrane permeability .
  • Allyl vs.

Preparation Methods

Synthesis of Ethyl 1H-Pyrazole-4-Carboxylate

The pyrazole core is typically constructed via cyclocondensation of β-ketoesters with hydrazines. For example, ethyl acetoacetate reacts with hydrazine hydrate in ethanol under reflux to form ethyl 1H-pyrazole-4-carboxylate. This step proceeds via enolate formation and subsequent cyclization, yielding the pyrazole ring with an ester group at C4.

Reaction Conditions

  • Reactants : Ethyl acetoacetate (1.0 eq), hydrazine hydrate (1.2 eq)
  • Solvent : Ethanol (anhydrous)
  • Temperature : Reflux (78°C)
  • Time : 12–16 hours
  • Yield : 70–85%

N1-Allylation with Propenyl Halides

Allyl bromide serves as the alkylating agent for introducing the propenyl group. The reaction requires a strong base to deprotonate the N1 position selectively. Cesium carbonate (Cs₂CO₃) in dimethylformamide (DMF) at 60–80°C provides optimal regioselectivity.

Procedure

  • Ethyl 1H-pyrazole-4-carboxylate (1.0 eq) is dissolved in anhydrous DMF.
  • Cs₂CO₃ (1.5 eq) is added, followed by allyl bromide (1.2 eq).
  • The mixture is stirred at 80°C for 6–8 hours.
  • The product, ethyl 1-(prop-2-enyl)-1H-pyrazole-4-carboxylate, is isolated via aqueous workup and column chromatography.

Key Parameters

  • Base : Cs₂CO₃ > K₂CO₃ > NaH (cesium carbonate minimizes O-alkylation byproducts)
  • Solvent : DMF > acetonitrile > THF (polar aprotic solvents enhance reactivity)
  • Yield : 65–78%

Ester Hydrolysis to Carboxylic Acid

The final step involves saponification of the ethyl ester. Aqueous sodium hydroxide (8N) in ethanol at room temperature achieves near-quantitative conversion.

Optimized Protocol

  • Reactants : Ethyl 1-(prop-2-enyl)-1H-pyrazole-4-carboxylate (1.0 eq), NaOH (2.0 eq)
  • Solvent : Ethanol/water (3:1 v/v)
  • Temperature : 25°C
  • Time : 2 hours
  • Yield : 95–97%

Cyclocondensation of Allyl Hydrazines with β-Ketoesters

An alternative one-pot strategy employs allyl-substituted hydrazines to directly incorporate the propenyl group during pyrazole ring formation. This method avoids post-cyclization alkylation but requires synthesis of allyl hydrazine precursors.

Synthesis of Allyl Hydrazine

Allyl hydrazine is prepared via nucleophilic substitution of hydrazine hydrate with allyl bromide in methanol:
$$
\text{NH}2\text{NH}2 \cdot \text{H}2\text{O} + \text{CH}2=\text{CHCH}2\text{Br} \xrightarrow{\text{MeOH, 0°C}} \text{CH}2=\text{CHCH}2\text{NHNH}2 + \text{HBr}
$$
Yield : 50–60% (due to competing dialkylation)

Pyrazole Ring Formation

Ethyl 4,4-difluoroacetoacetate reacts with allyl hydrazine in acetonitrile at 30°C to form the pyrazole core. The fluorine substituents direct cyclization to the 1,3,5-trisubstituted regioisomer.

Reaction Profile

  • Reactants : Ethyl 4,4-difluoroacetoacetate (1.0 eq), allyl hydrazine (1.1 eq)
  • Solvent : Acetonitrile (dry)
  • Temperature : 30°C
  • Time : 12 hours
  • Yield : 70–75%

Decarboxylation-Assisted Functionalization

Copper-mediated decarboxylation, as described in patents US9145370B2 and US20150225350A1, offers a pathway to modify pre-functionalized pyrazole carboxylic acids. While primarily used for haloalkyl derivatives, this method can be adapted for propenyl groups.

Comparative Analysis of Synthetic Routes

Method Key Advantages Limitations Overall Yield
N1-Alkylation High regioselectivity; scalable Requires multistep synthesis 60–70%
Cyclocondensation One-pot formation; fewer steps Low availability of allyl hydrazine 50–60%
Decarboxylation Applicable to complex substituents Not directly relevant to target compound N/A

Industrial-Scale Considerations

Large-scale production favors the N1-alkylation route due to reagent availability and proven scalability. Key optimizations include:

  • Solvent Recycling : DMF recovery via distillation reduces costs
  • Catalyst Loading : Reducing Cs₂CO₃ from 1.5 to 1.2 eq maintains yield while lowering waste
  • Continuous Flow Hydrolysis : Tubular reactors achieve 99% conversion in <30 minutes

Q & A

Basic: What synthetic routes are effective for preparing 1-(prop-2-enyl)-1H-pyrazole-4-carboxylic acid, and how can reaction conditions be optimized?

Answer:
The compound can be synthesized via cyclocondensation of pyrazole precursors with propargyl or allyl derivatives. A common method involves reacting pyrazole-4-carbaldehyde with propargyl bromide in the presence of a base (e.g., K₂CO₃) in polar aprotic solvents like DMF at 80–100°C . Optimization should focus on:

  • Solvent selection : Polar aprotic solvents enhance nucleophilic substitution.
  • Temperature control : Elevated temperatures (≥80°C) improve reaction rates but may increase side products.
  • Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane, 3:7) yields >90% purity.
    Reference protocols for similar pyrazole derivatives suggest continuous flow reactors for scalable synthesis .

Basic: How can spectroscopic techniques (NMR, IR, MS) validate the structure of this compound?

Answer:

  • ¹H NMR : Expect peaks for the pyrazole ring protons (δ 7.8–8.2 ppm), allylic protons (δ 5.8–6.2 ppm), and carboxylic acid protons (δ 12–13 ppm, broad).
  • IR : Strong absorption at ~1700 cm⁻¹ confirms the carboxylic acid group.
  • Mass Spectrometry : Molecular ion peak [M+H]⁺ at m/z 167.1 (calculated for C₇H₈N₂O₂).
    Discrepancies in spectral data (e.g., unexpected splitting in NMR) may indicate isomerization of the allyl group or impurities. Cross-validate with X-ray crystallography for unambiguous confirmation .

Advanced: How do computational models (DFT, molecular docking) predict the reactivity and biological interactions of this compound?

Answer:

  • Density Functional Theory (DFT) : Predicts electron density distribution, highlighting nucleophilic regions (pyrazole N-atoms) and electrophilic sites (carboxylic acid). HOMO-LUMO gaps (~4.5 eV) suggest moderate reactivity .
  • Molecular Docking : Simulations with enzymes (e.g., cyclooxygenase-2) reveal binding affinities driven by hydrogen bonding (carboxylic acid with Arg120) and π-π stacking (pyrazole ring with Tyr385). Adjust substituents on the allyl group to modulate selectivity .
    Validate predictions with in vitro assays (e.g., enzyme inhibition IC₅₀ measurements) .

Advanced: How can researchers resolve contradictions in reported biological activity data (e.g., antimicrobial vs. inert results)?

Answer:
Contradictions may arise from:

  • Assay variability : Standardize protocols (e.g., MIC testing per CLSI guidelines) using E. coli (ATCC 25922) and S. aureus (ATCC 29213).
  • Structural analogs : Compare with 1-(2-methoxyethyl)-1H-pyrazole-4-carboxylic acid, which shows stronger antibacterial activity due to enhanced solubility .
  • Mechanistic studies : Use fluorescence microscopy to assess membrane disruption or β-galactosidase assays for biofilm inhibition. Re-evaluate inactive derivatives for off-target effects (e.g., HIF prolyl hydroxylase inhibition) .

Advanced: What strategies improve the compound’s stability in aqueous solutions for pharmacological studies?

Answer:

  • pH adjustment : Stabilize the carboxylic acid group by buffering solutions at pH 6.5–7.4 (prevents deprotonation and degradation).
  • Lyophilization : Freeze-dry the compound with cryoprotectants (e.g., trehalose) for long-term storage.
  • Prodrug design : Esterify the carboxylic acid to methyl or ethyl esters, which hydrolyze in vivo to the active form.
    Monitor stability via HPLC (C18 column, 0.1% TFA in acetonitrile/water) over 72 hours .

Basic: What are the key physicochemical properties (logP, pKa) influencing this compound’s bioavailability?

Answer:

  • logP : Calculated logP (1.2) indicates moderate lipophilicity, suitable for passive diffusion.
  • pKa : Carboxylic acid group has pKa ~3.5, making it ionized at physiological pH (limits BBB penetration).
  • Solubility : Aqueous solubility is low (0.2 mg/mL at 25°C); use co-solvents (DMSO/PBS) for in vitro assays.
    Optimize bioavailability via salt formation (e.g., sodium salt increases solubility to 5 mg/mL) .

Advanced: How does the allyl substituent’s stereoelectronic effects influence the compound’s reactivity in cross-coupling reactions?

Answer:

  • Electron-withdrawing effect : The allyl group decreases electron density at the pyrazole ring, favoring Suzuki-Miyaura coupling at the 4-position.
  • Steric hindrance : Allyl orientation impacts Pd-catalyzed reactions; use bulky ligands (SPhos) to prevent homocoupling.
    Screen conditions with Pd(OAc)₂ (5 mol%), K₂CO₃, and arylboronic acids in THF/water (3:1) at 60°C .

Basic: What safety precautions are required when handling this compound in laboratory settings?

Answer:

  • PPE : Wear nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods due to potential respiratory irritation (LD₅₀ >500 mg/kg in rodents).
  • Storage : Keep in amber vials at –20°C under inert gas (N₂) to prevent oxidation.
    Refer to SDS guidelines for spill management (neutralize with sodium bicarbonate) .

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